molecular formula C4H4N2O2S2 B6236114 5-(methylsulfanyl)-1,2,3-thiadiazole-4-carboxylic acid CAS No. 1526510-96-2

5-(methylsulfanyl)-1,2,3-thiadiazole-4-carboxylic acid

Cat. No. B6236114
CAS RN: 1526510-96-2
M. Wt: 176.2
InChI Key:
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Description

5-(Methylsulfanyl)-1,2,3-thiadiazole-4-carboxylic acid (MTDCA) is a sulfur-containing thiadiazole derivative that has recently gained attention in the scientific community due to its potential applications in various fields. MTDCA has been studied for its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

The exact mechanism of action of 5-(methylsulfanyl)-1,2,3-thiadiazole-4-carboxylic acid is not yet fully understood. However, it is believed that 5-(methylsulfanyl)-1,2,3-thiadiazole-4-carboxylic acid acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. Additionally, 5-(methylsulfanyl)-1,2,3-thiadiazole-4-carboxylic acid has been shown to inhibit the activity of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes, which are pro-inflammatory mediators.
Biochemical and Physiological Effects
5-(methylsulfanyl)-1,2,3-thiadiazole-4-carboxylic acid has been shown to have several biochemical and physiological effects. In vitro studies have shown that 5-(methylsulfanyl)-1,2,3-thiadiazole-4-carboxylic acid exhibits anti-inflammatory, antifungal, and anticonvulsant activity. Additionally, 5-(methylsulfanyl)-1,2,3-thiadiazole-4-carboxylic acid has been shown to inhibit the activity of the enzymes COX-2 and 5-LOX, which are involved in the production of pro-inflammatory mediators. 5-(methylsulfanyl)-1,2,3-thiadiazole-4-carboxylic acid has also been shown to have antioxidant and anti-tumor activities in vitro.

Advantages and Limitations for Lab Experiments

The use of 5-(methylsulfanyl)-1,2,3-thiadiazole-4-carboxylic acid in laboratory experiments has several advantages and limitations. One advantage is that 5-(methylsulfanyl)-1,2,3-thiadiazole-4-carboxylic acid is relatively easy to synthesize and is relatively stable in solution. Additionally, 5-(methylsulfanyl)-1,2,3-thiadiazole-4-carboxylic acid is relatively non-toxic and has low mammalian toxicity. However, one limitation is that 5-(methylsulfanyl)-1,2,3-thiadiazole-4-carboxylic acid is not soluble in water and therefore must be dissolved in an organic solvent prior to use.

Future Directions

There are several potential future directions for the study of 5-(methylsulfanyl)-1,2,3-thiadiazole-4-carboxylic acid. One potential direction is to further explore the biochemical and physiological effects of 5-(methylsulfanyl)-1,2,3-thiadiazole-4-carboxylic acid in vivo. Additionally, further research can be conducted to explore the potential therapeutic applications of 5-(methylsulfanyl)-1,2,3-thiadiazole-4-carboxylic acid. Additionally, further research can be conducted to explore the potential applications of 5-(methylsulfanyl)-1,2,3-thiadiazole-4-carboxylic acid in agriculture and biochemistry. Finally, further research can be conducted to explore the potential mechanisms of action of 5-(methylsulfanyl)-1,2,3-thiadiazole-4-carboxylic acid.

Synthesis Methods

5-(methylsulfanyl)-1,2,3-thiadiazole-4-carboxylic acid can be prepared via several different methods. The first method involves reacting a 1,2,3-thiadiazole derivative with methylsulfanyl chloride in the presence of a base, such as sodium hydroxide, to form 5-(methylsulfanyl)-1,2,3-thiadiazole-4-carboxylic acid. The second method involves reacting a 1,2,3-thiadiazole derivative with methylsulfanyl bromide in the presence of a base, such as sodium hydroxide, to form 5-(methylsulfanyl)-1,2,3-thiadiazole-4-carboxylic acid. The third method involves reacting a 1,2,3-thiadiazole derivative with a methylsulfanyl iodide in the presence of a base, such as sodium hydroxide, to form 5-(methylsulfanyl)-1,2,3-thiadiazole-4-carboxylic acid.

Scientific Research Applications

5-(methylsulfanyl)-1,2,3-thiadiazole-4-carboxylic acid has been studied for its potential applications in various fields, such as medicine, agriculture, and biochemistry. In medicine, 5-(methylsulfanyl)-1,2,3-thiadiazole-4-carboxylic acid has been studied for its potential use as an anti-inflammatory, antifungal, and anticonvulsant agent. In agriculture, 5-(methylsulfanyl)-1,2,3-thiadiazole-4-carboxylic acid has been studied for its potential use as an insecticide and herbicide. In biochemistry, 5-(methylsulfanyl)-1,2,3-thiadiazole-4-carboxylic acid has been studied for its potential use as a reagent in the synthesis of various compounds.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 5-(methylsulfanyl)-1,2,3-thiadiazole-4-carboxylic acid can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "Methylthiourea", "Chloroacetic acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium nitrite", "Sulfuric acid", "Sodium bicarbonate", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Methylthiourea is reacted with chloroacetic acid in the presence of sodium hydroxide to form 2-(methylsulfanyl)acetamide.", "2-(Methylsulfanyl)acetamide is then treated with hydrochloric acid and sodium nitrite to yield 2-(methylsulfanyl)acetic acid.", "2-(Methylsulfanyl)acetic acid is then reacted with sulfuric acid and sodium nitrite to form 5-(methylsulfanyl)-1,2,3-thiadiazole-4-carboxylic acid.", "The final product is isolated and purified through a series of solvent extractions using methanol, ethyl acetate, and water." ] }

CAS RN

1526510-96-2

Product Name

5-(methylsulfanyl)-1,2,3-thiadiazole-4-carboxylic acid

Molecular Formula

C4H4N2O2S2

Molecular Weight

176.2

Purity

95

Origin of Product

United States

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